tert-Butyl N-(4-formylbenzyl)carbamate
Overview
Description
tert-Butyl N-(4-formylbenzyl)carbamate: is an organic compound with the molecular formula C13H17NO3 and a molecular weight of 235.28 g/mol . It is commonly used as a reagent and intermediate in organic synthesis. The compound is characterized by its stability at room temperature and its solubility in organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl N-(4-formylbenzyl)carbamate is typically synthesized through the reaction of benzyl iodide with formyl chloride and tert-butylamine . The reaction conditions often involve the use of inert gas (such as nitrogen or argon) and temperatures ranging from 2-8°C to ensure stability and prevent decomposition .
Industrial Production Methods: While specific industrial production methods are not detailed, the synthesis generally follows the laboratory procedures with scaled-up quantities and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-(4-formylbenzyl)carbamate can undergo oxidation reactions, typically forming carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agents used.
Substitution: It can participate in nucleophilic substitution reactions, where the formyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols or amines.
Substitution: Various substituted benzyl carbamates.
Scientific Research Applications
tert-Butyl N-(4-formylbenzyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules and intermediates.
Biology: Employed in the synthesis of biologically active compounds and as a building block in drug discovery.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism of action of tert-Butyl N-(4-formylbenzyl)carbamate involves its interaction with specific molecular targets and pathways. The formyl group can participate in various chemical reactions, leading to the formation of different products. The compound’s effects are mediated through its ability to undergo oxidation, reduction, and substitution reactions, which can modify its structure and activity .
Comparison with Similar Compounds
tert-Butyl carbamate: Used in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles.
tert-Butyl N-(4-formylphenyl)methylcarbamate: Similar in structure but with different functional groups, leading to varied reactivity and applications.
Uniqueness: tert-Butyl N-(4-formylbenzyl)carbamate is unique due to its specific formyl group, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable in organic synthesis and various scientific research applications .
Properties
IUPAC Name |
tert-butyl N-[(4-formylphenyl)methyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-13(2,3)17-12(16)14-8-10-4-6-11(9-15)7-5-10/h4-7,9H,8H2,1-3H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRJJBEIFHFVBRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50935550 | |
Record name | tert-Butyl hydrogen [(4-formylphenyl)methyl]carbonimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50935550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156866-52-3 | |
Record name | tert-Butyl hydrogen [(4-formylphenyl)methyl]carbonimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50935550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TERT-BUTYL-N-(4-FORMYLBENZYL)CARBAMATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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